molecular formula C6H10N2O B1403669 3-Cyano-3-(dimethyamino)oxetane CAS No. 1414513-73-7

3-Cyano-3-(dimethyamino)oxetane

Cat. No.: B1403669
CAS No.: 1414513-73-7
M. Wt: 126.16 g/mol
InChI Key: NJGQPBXFQSJJTO-UHFFFAOYSA-N
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Description

3-Cyano-3-(dimethylamino)oxetane is a chemical compound characterized by a four-membered oxetane ring with a cyano group and a dimethylamino group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-3-(dimethylamino)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a precursor containing both a cyano group and a dimethylamino group. This can be achieved through various cyclization reactions, such as the Paternò–Büchi [2+2] photocycloaddition reaction, which involves the reaction of an alkene with a carbonyl compound under UV light .

Industrial Production Methods

Industrial production of 3-Cyano-3-(dimethylamino)oxetane may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and other advanced manufacturing techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-3-(dimethylamino)oxetane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce amines or other nitrogen-containing compounds .

Scientific Research Applications

3-Cyano-3-(dimethylamino)oxetane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyano-3-(dimethylamino)oxetane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, such as enzymes or receptors, leading to biological effects. The compound’s ability to form hydrogen bonds and its metabolic stability also contribute to its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-3-(methylamino)oxetane
  • 3-Cyano-3-(ethylamino)oxetane
  • 3-Cyano-3-(propylamino)oxetane

Uniqueness

3-Cyano-3-(dimethylamino)oxetane is unique due to its specific combination of a cyano group and a dimethylamino group on the oxetane ring. This combination imparts distinct physicochemical properties, such as increased metabolic stability and the ability to form hydrogen bonds, which are valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

3-(dimethylamino)oxetane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-8(2)6(3-7)4-9-5-6/h4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGQPBXFQSJJTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(COC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301271378
Record name 3-Oxetanecarbonitrile, 3-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414513-73-7
Record name 3-Oxetanecarbonitrile, 3-(dimethylamino)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414513-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxetanecarbonitrile, 3-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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